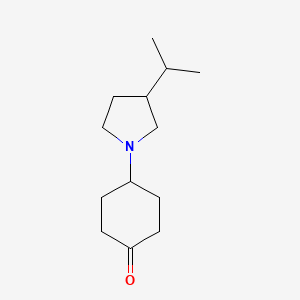

4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one

Description

4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a pyrrolidine ring substituted with an isopropyl (propan-2-yl) group at the 3-position of the heterocycle. The pyrrolidine ring introduces a tertiary amine, which may enhance solubility in polar solvents or acidic media, while the isopropyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

4-(3-propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c1-10(2)11-7-8-14(9-11)12-3-5-13(15)6-4-12/h10-12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKBDMRGOWNNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCN(C1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599569-26-2 | |

| Record name | 4-[3-(propan-2-yl)pyrrolidin-1-yl]cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

Substitution Reaction: The pyrrolidine ring is then functionalized with an isopropyl group through a substitution reaction using isopropyl halides.

Cyclohexanone Core Formation: The final step involves the formation of the cyclohexanone core, which can be achieved through a Friedel-Crafts acylation reaction using cyclohexanone and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one with structurally related cyclohexanone derivatives:

Key Observations :

- Electronic Effects : Aryl-substituted derivatives (e.g., 4-(pyridin-4-yl) or 4-(m-tolyl)) exhibit π-conjugation, enabling interactions with aromatic systems or metal ions, whereas aliphatic amine substituents (e.g., pyrrolidine or dibenzylamine) focus on steric and solubility modulation .

- Steric Considerations : The isopropyl group in the target compound introduces greater steric hindrance compared to linear alkyl chains (e.g., methyl in ) or planar aryl groups.

- Synthetic Complexity: Dibenzylamino derivatives require multi-step protection/deprotection strategies , while aryl-substituted analogs often involve cross-coupling reactions (e.g., nucleophilic addition to pyridine in ).

Physicochemical Properties

- Solubility : The tertiary amine in pyrrolidine derivatives enhances water solubility under acidic conditions (via protonation), whereas aryl-substituted analogs (e.g., 4-(m-tolyl)) are more lipophilic .

- Thermal Stability: Cyclohexanones with bulky substituents (e.g., isopropyl-pyrrolidine) may exhibit higher melting points due to reduced molecular mobility, though direct data is lacking.

Biological Activity

The compound 4-(3-Propan-2-ylpyrrolidin-1-yl)cyclohexan-1-one , also known by its CAS number 1599569-26-2 , is a cyclic ketone with potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

This structure features a cyclohexane ring substituted with a pyrrolidine moiety and an isopropyl group, which may influence its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 207.32 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Purity | ≥ 95% |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- CNS Activity : Preliminary studies suggest potential central nervous system (CNS) effects, possibly acting as a stimulant or anxiolytic agent.

- Analgesic Properties : Some findings indicate that the compound may possess analgesic properties, contributing to pain relief.

- Antidepressant Effects : There are indications that it may influence mood regulation, warranting further investigation into its antidepressant potential.

The exact mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

- Interaction with specific receptors in the CNS, potentially influencing neuronal excitability and synaptic transmission.

Study 1: CNS Effects

A study conducted on animal models assessed the impact of this compound on behavior indicative of anxiety and depression. The results demonstrated significant reductions in anxiety-like behaviors in treated subjects compared to controls, suggesting a potential anxiolytic effect.

Study 2: Analgesic Activity

In another investigation, the analgesic properties of the compound were evaluated using the hot plate test in rodents. Results indicated that administration led to a significant increase in pain threshold, supporting its potential use as an analgesic agent.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| Animal Behavior Study | Behavioral assays | Reduced anxiety-like behaviors |

| Analgesic Activity Study | Hot plate test | Increased pain threshold |

| Pharmacological Review | Literature synthesis | Potential CNS stimulant and antidepressant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.